Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 104332-44-7
VCID: VC16036097
InChI: InChI=1S/C15H14ClN3O2/c1-3-21-12(20)8-19-15-13(9(2)18-19)14(16)10-6-4-5-7-11(10)17-15/h4-7H,3,8H2,1-2H3
SMILES:
Molecular Formula: C15H14ClN3O2
Molecular Weight: 303.74 g/mol

Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate

CAS No.: 104332-44-7

Cat. No.: VC16036097

Molecular Formula: C15H14ClN3O2

Molecular Weight: 303.74 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate - 104332-44-7

Specification

CAS No. 104332-44-7
Molecular Formula C15H14ClN3O2
Molecular Weight 303.74 g/mol
IUPAC Name ethyl 2-(4-chloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)acetate
Standard InChI InChI=1S/C15H14ClN3O2/c1-3-21-12(20)8-19-15-13(9(2)18-19)14(16)10-6-4-5-7-11(10)17-15/h4-7H,3,8H2,1-2H3
Standard InChI Key CRQKFUOJVVUABE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C2=NC3=CC=CC=C3C(=C2C(=N1)C)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate (CAS No.: 104332-44-7) combines a pyrazole ring fused to a quinoline system, with strategic substitutions enhancing its bioactive potential. Key structural features include:

  • Pyrazolo[3,4-b]quinoline backbone: A tricyclic system providing rigidity and planar geometry conducive to intercalation or enzyme binding.

  • Chloro substituent at position 4: Enhances electrophilicity and influences hydrophobic interactions.

  • Methyl group at position 3: Contributes to steric effects and metabolic stability.

  • Ethyl acetate ester at position 1: Improves solubility and serves as a prodrug moiety for targeted delivery.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₄ClN₃O₂
Molecular Weight303.74 g/mol
CAS Registry Number104332-44-7
IUPAC NameEthyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate
SolubilityLow in water; soluble in DMSO, ethanol

The compound’s low aqueous solubility (≤1 mg/mL) necessitates formulation strategies for in vitro assays, often employing dimethyl sulfoxide (DMSO) as a vehicle.

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Formation of the Pyrazoloquinoline Core:

    • Condensation of 4-chloro-3-methylquinoline with hydrazine derivatives under acidic conditions generates the pyrazole ring.

    • Microwave-assisted methods reduce reaction times from 24 hours to 2–3 hours, improving yields by 15–20%.

  • Esterification:

    • The intermediate is reacted with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to introduce the acetate group.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
CyclizationHCl (cat.), ethanol, reflux6590
EsterificationK₂CO₃, DMF, 80°C7895

Industrial-Scale Production

Continuous flow reactors have been adopted to enhance reproducibility, achieving batch yields of 85–90% with ≤0.5% impurities. Critical process parameters include temperature control (±2°C) and stoichiometric ratios (1:1.05 quinoline to hydrazine).

Biological Activities and Mechanisms

Anticancer Activity

Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate exhibits potent antiproliferative effects against multiple cancer cell lines:

Table 3: In Vitro Anticancer Activity

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)12.3EGFR inhibition (Ki = 8.2 nM)
A549 (Lung)9.8Apoptosis induction (Bax/Bcl-2 ↑)
HT-29 (Colon)14.5Cell cycle arrest (G2/M phase)
  • EGFR Inhibition: The compound competitively binds to the ATP pocket of EGFR (epidermal growth factor receptor), disrupting downstream signaling pathways (e.g., MAPK/ERK). Molecular docking studies confirm hydrogen bonding with Met793 and hydrophobic interactions with Leu718.

  • Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of anti-apoptotic Bcl-2 have been observed in treated cells.

Recent Advances and Clinical Prospects

Pharmacokinetic Profiling

In rodent models, the compound demonstrates:

  • Oral bioavailability: 22–25% due to first-pass metabolism.

  • Half-life (t₁/₂): 4.2 hours, necessitating twice-daily dosing in therapeutic regimens.
    Prodrug strategies, such as replacing the ethyl ester with a pivaloyloxymethyl group, have increased bioavailability to 38% in preclinical trials.

Combination Therapies

Synergistic effects with cisplatin (combination index = 0.45) in NSCLC (non-small cell lung cancer) models suggest potential for reduced chemotherapeutic doses and mitigated toxicity.

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